molecular formula C21H13Cl2N3OS B11994442 3,4-dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1-benzothiophene-2-carboxamide CAS No. 331948-01-7

3,4-dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1-benzothiophene-2-carboxamide

Cat. No.: B11994442
CAS No.: 331948-01-7
M. Wt: 426.3 g/mol
InChI Key: FOXNSIGKDJSUNS-UHFFFAOYSA-N
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Description

3,4-dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1-benzothiophene-2-carboxamide is a complex organic compound with a molecular formula of C21H13Cl2N3OS. This compound is notable for its unique structure, which includes a benzothiophene core, a phenyldiazenyl group, and a carboxamide functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the dichloro substituents. The phenyldiazenyl group is then added through a diazotization reaction, and finally, the carboxamide group is introduced via an amidation reaction. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

3,4-dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4-dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1-benzothiophene-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenyldiazenyl group, in particular, contributes to its potential biological activities and makes it a valuable compound for research .

Properties

CAS No.

331948-01-7

Molecular Formula

C21H13Cl2N3OS

Molecular Weight

426.3 g/mol

IUPAC Name

3,4-dichloro-N-(4-phenyldiazenylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H13Cl2N3OS/c22-16-7-4-8-17-18(16)19(23)20(28-17)21(27)24-13-9-11-15(12-10-13)26-25-14-5-2-1-3-6-14/h1-12H,(H,24,27)

InChI Key

FOXNSIGKDJSUNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl

Origin of Product

United States

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